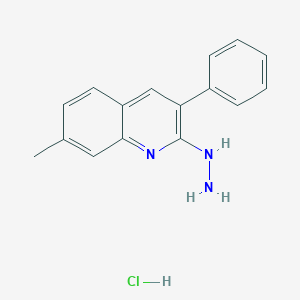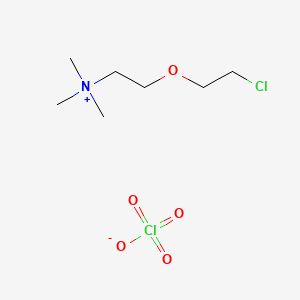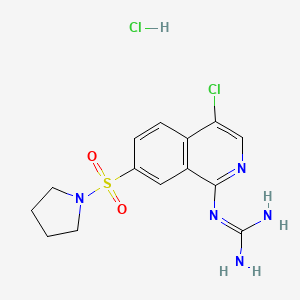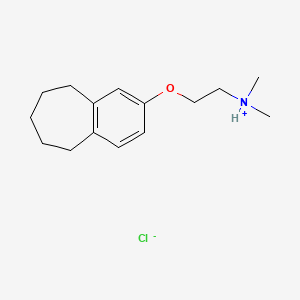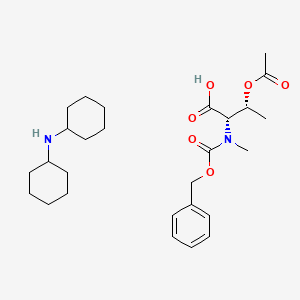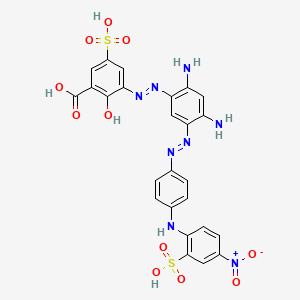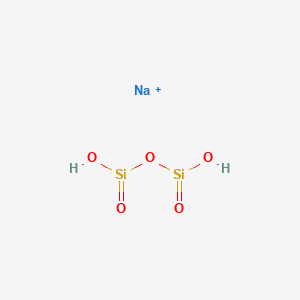
Silicic acid, (H2-Si2-O5), sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicic acid, (H2-Si2-O5), sodium salt, commonly known as sodium silicate, is a compound containing silicon, oxygen, and sodium. It is a colorless, water-soluble compound that forms a viscous solution in water. Sodium silicate is widely used in various industrial applications due to its adhesive, binding, and sealing properties .
准备方法
Synthetic Routes and Reaction Conditions
Sodium silicate can be synthesized by reacting silica (SiO2) with sodium carbonate (Na2CO3) at high temperatures. The reaction is as follows:
SiO2+Na2CO3→Na2SiO3+CO2
This reaction typically occurs at temperatures between 1400°C and 1500°C .
Industrial Production Methods
In industrial settings, sodium silicate is produced by melting a mixture of silica and sodium carbonate in a furnace. The molten mixture is then cooled and solidified to form glass-like lumps, which are subsequently dissolved in water to produce a concentrated solution of sodium silicate .
化学反应分析
Types of Reactions
Sodium silicate undergoes various chemical reactions, including:
Hydrolysis: Sodium silicate hydrolyzes in water to form silicic acid and sodium hydroxide.
Condensation: Silicic acid can condense to form polymeric silicates.
Neutralization: Sodium silicate reacts with acids to form silica gel and sodium salts.
Common Reagents and Conditions
Hydrolysis: Occurs in the presence of water.
Condensation: Occurs under acidic or neutral conditions.
Neutralization: Requires strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Silicic acid and sodium hydroxide.
Condensation: Polymeric silicates.
Neutralization: Silica gel and sodium salts.
科学研究应用
Sodium silicate has numerous applications in scientific research, including:
Chemistry: Used as a binder in the production of refractory materials and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological specimens for electron microscopy.
Medicine: Utilized in dental impression materials and as a component in some pharmaceutical formulations.
Industry: Widely used in the production of detergents, adhesives, and sealants.
作用机制
The mechanism of action of sodium silicate involves its ability to form a gel-like structure upon hydrolysis and condensation. This gel-like structure provides adhesive and binding properties, making it useful in various applications. The molecular targets and pathways involved include the formation of siloxane bonds (Si-O-Si) and the interaction with other chemical species to form stable complexes .
相似化合物的比较
Sodium silicate can be compared with other silicate compounds, such as:
Potassium silicate (K2SiO3): Similar in structure and properties but contains potassium instead of sodium.
Calcium silicate (CaSiO3): Used in construction materials and has different solubility and reactivity compared to sodium silicate.
Magnesium silicate (MgSiO3): Commonly found in talc and used as a filler in various products.
Sodium silicate is unique due to its high solubility in water and its ability to form a viscous solution, making it particularly useful in applications requiring strong adhesive and binding properties .
属性
CAS 编号 |
52478-48-5 |
|---|---|
分子式 |
H2NaO5Si2+ |
分子量 |
161.17 g/mol |
IUPAC 名称 |
sodium;hydroxy-[hydroxy(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/Na.H2O5Si2/c;1-6(2)5-7(3)4/h;1,3H/q+1; |
InChI 键 |
JPZUANBEGPZLMP-UHFFFAOYSA-N |
规范 SMILES |
O[Si](=O)O[Si](=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


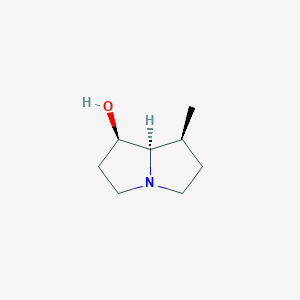
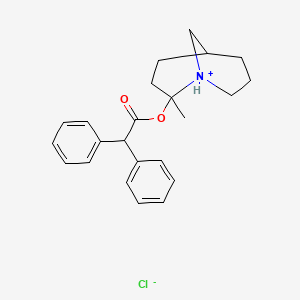
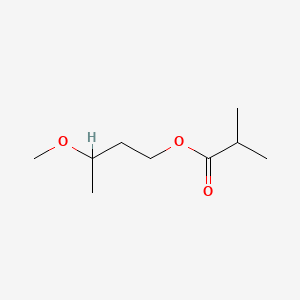
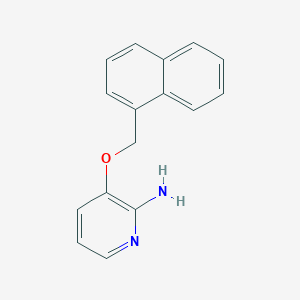

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
